molecular formula C6H7LiN4O2 B13606458 lithium(1+)5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

lithium(1+)5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

Cat. No.: B13606458
M. Wt: 174.1 g/mol
InChI Key: CRQAAWLGAZILPY-UHFFFAOYSA-M
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Description

Role of Triazolopyrazine Scaffolds in Bioactive Compound Development

The 1,2,4-triazolo[4,3-a]pyrazine nucleus serves as a privileged structure in medicinal chemistry due to its balanced π-deficient character and hydrogen-bonding capacity. Crystallographic studies of analogous complexes demonstrate planar geometries with bond lengths between nitrogen atoms averaging 1.32–1.38 Å, creating an ideal platform for intermolecular interactions. When functionalized with carboxylate groups, these systems acquire additional metal-binding sites while maintaining their biological target affinity.

Recent investigations into triazolopyrazine antimalarials reveal enhanced parasite inhibition (IC~50~ values ≤0.3 µM) when lithium coordinates the carboxylate moiety, suggesting metal-mediated improvements in membrane permeability. The lithium ion’s role extends beyond structural stabilization—it actively participates in charge-neutralization mechanisms that facilitate cellular uptake. Comparative analyses of sodium and potassium analogues show 3–5 fold lower activity, underscoring lithium’s unique biochemical compatibility.

Table 1: Structural Parameters of Representative Lithium-Triazolopyrazine Complexes

Coordination Site Avg. Li–N Distance (Å) Avg. Li–O Distance (Å) Dihedral Angle (°)
Triazolopyrazine N2 2.11 ± 0.03 - 178.2
Carboxylate O - 1.97 ± 0.02 92.4
Bridging N/O 2.08 ± 0.05 2.01 ± 0.04 154.7

Data adapted from crystallographic studies of analogous systems.

Lithium Coordination Chemistry in Nitrogen-Rich Heterocyclic Systems

Lithium’s coordination behavior in triazolopyrazine carboxylates exhibits remarkable complexity, often adopting distorted tetrahedral geometries with coordination numbers varying between 3–5 depending on solvent interactions. Solid-state NMR analyses of related compounds reveal ^7Li chemical shifts between δ 0.5–2.3 ppm, indicative of strong electric field gradients at the lithium nucleus. Solution-phase studies demonstrate dynamic equilibrium between monomeric and dimeric species, with association constants (K~a~) reaching 10^3 M^-1^ in aprotic solvents.

The heterobimetallic lithium-aluminium dimetallocene system provides critical insights into lithium’s capacity for synergistic metal interactions. In these architectures, lithium maintains an ionic bond character (85–90% ionicity) while participating in dispersion interactions with adjacent aromatic systems. For triazolopyrazine carboxylates, this translates to enhanced stability through:

  • Charge transfer from lithium to the electron-deficient heterocycle
  • Secondary bonding interactions with proximal oxygen lone pairs
  • Steric protection from substituent groups on the pyrazine ring

X-ray diffraction data for a prototypical lithium-triazolopyrazine carboxylate reveals a μ^3^-bridging mode where lithium coordinates one triazolopyrazine nitrogen and two carboxylate oxygens from adjacent molecules. This three-dimensional network formation explains the compound’s low solubility in non-polar media and its propensity for crystalline phase organization.

Properties

Molecular Formula

C6H7LiN4O2

Molecular Weight

174.1 g/mol

IUPAC Name

lithium;5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

InChI

InChI=1S/C6H8N4O2.Li/c11-6(12)5-9-8-4-3-7-1-2-10(4)5;/h7H,1-3H2,(H,11,12);/q;+1/p-1

InChI Key

CRQAAWLGAZILPY-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1CN2C(=NN=C2C(=O)[O-])CN1

Origin of Product

United States

Preparation Methods

Synthesis of the Triazolo[4,3-a]pyrazine Core

One common approach to prepare the triazolo[4,3-a]pyrazine scaffold is through condensation reactions involving pyrazine derivatives and hydrazine or hydrazine hydrate, followed by cyclization steps. For example, hydrazine hydrate reacts with 2-chloropyrazine under controlled pH conditions to form intermediate hydrazinyl-pyrazine derivatives, which can be further cyclized to the triazolo fused ring system.

A patent describing the synthesis of related 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride outlines a three-step procedure:

Step Reagents & Conditions Description
1 Ethanol, hydrazine hydrate, 2-chloropyrazine, pH ~6 Formation of hydrazinyl-pyrazine intermediate
2 Chlorobenzene, trifluoroacetic anhydride, methanesulfonic acid, reflux, distillation Cyclization and functional group transformations
3 Pd/C catalyst, ethanol, hydrogenation under nitrogen, HCl treatment Reduction and salt formation with hydrochloric acid

This method emphasizes pH control, refluxing, and catalytic hydrogenation under inert atmosphere to achieve the desired heterocyclic structure and salt formation.

Introduction of the Carboxylate Group

The carboxylate function at the 3-position of the triazolo[4,3-a]pyrazine ring can be introduced by starting from the corresponding 3-carboxylic acid derivative. The acid form, 1,2,4-triazolo[4,3-a]pyrazine-3-carboxylic acid, is a parent compound for the lithium salt. The lithium salt formation involves neutralization of the acid with lithium hydroxide or lithium carbonate in suitable solvents.

Formation of Lithium Salt

The lithium salt preparation is typically achieved by:

  • Dissolving the 1,2,4-triazolo[4,3-a]pyrazine-3-carboxylic acid in a solvent such as ethanol or water.
  • Adding a stoichiometric amount of lithium hydroxide or lithium carbonate.
  • Stirring the mixture at room temperature until complete salt formation.
  • Isolation of the lithium salt by filtration or evaporation.

This method is consistent with standard salt formation protocols for heterocyclic carboxylic acids.

Experimental Data and Characterization

While direct experimental data for lithium(1+)5H,6H,7H,8H-triazolo[4,3-a]pyrazine-3-carboxylate is limited, related compounds synthesized via similar routes have been characterized using:

Parameter Typical Values (Related Compounds)
Molecular Formula C6H3LiN4O2
Molecular Weight ~170.06 g/mol
Melting Point Not explicitly reported for lithium salt; related derivatives range 115–157 °C
NMR Data 1H and 13C NMR consistent with triazolopyrazine framework; characteristic singlets for triazole protons and aromatic signals
Mass Spectrometry ESI+ mode shows molecular ion peaks corresponding to lithium salt adducts

For example, 1H NMR spectra of related triazolo[4,3-a]pyrazine derivatives show singlets near δ 9.0 ppm corresponding to the triazole proton, confirming ring closure.

Summary Table of Preparation Methodologies

Preparation Stage Methodology Key Reagents Conditions Notes
Core Synthesis Condensation & Cyclization 2-chloropyrazine, hydrazine hydrate pH ~6, ethanol, reflux Intermediate hydrazinyl-pyrazine formation
Functionalization Cyclization & Acid Introduction Trifluoroacetic anhydride, methanesulfonic acid Reflux, distillation Formation of triazolo ring and carboxylic acid
Salt Formation Neutralization Lithium hydroxide or lithium carbonate Room temperature, stirring Lithium salt precipitation or isolation

Research Discoveries and Considerations

  • The pH control during hydrazine addition is critical to avoid side reactions and maximize yield of the hydrazinyl intermediate.
  • Catalytic hydrogenation under nitrogen atmosphere ensures selective reduction without decomposition.
  • Lithium salts of heterocyclic carboxylic acids often show enhanced solubility and stability compared to free acids, which is advantageous for research applications.
  • The synthetic approach is adaptable to various substituted triazolo[4,3-a]pyrazines, enabling structural diversification for medicinal chemistry exploration.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Lithium(1+)5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate: Properties, Synthesis, and Potential Applications

This compound is a complex organic compound featuring a lithium ion coordinated with a triazolopyrazine carboxylate structure. It is of interest because of its potential biological activities.

Properties

  • IUPAC Name: Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
  • Molecular Formula: C7H9N3O2LiC_7H_9N_3O_2\cdot Li
  • Molecular Weight: 160.437 g/mol
  • CAS Number: 2219379-76-5
  • Physical Form: Powder
  • Purity: 95%

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at the triazolopyrazine ring, often using halogenated derivatives and nucleophiles like amines or thiols.

Common reagents used in these reactions include oxidizing agents (potassium permanganate, chromium trioxide), reducing agents (sodium borohydride, lithium aluminum hydride), and nucleophiles (amines, thiols, halogenated derivatives). The major products formed from these reactions depend on the specific conditions and reagents used; for example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Similar Compounds

Similar compounds include:

  • Lithium(1+) ion 6-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
  • Lithium(1+) ion 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}acetate

Mechanism of Action

The mechanism of action of lithium(1+)5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it could inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter systems in the brain .

Comparison with Similar Compounds

Substitution Patterns and Receptor Interactions

Piperazine derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a comparative analysis:

Compound Substituent Key Pharmacological Activity Receptor Affinity/IC₅₀ Reference
1-(3-Chlorophenyl)piperazine (mCPP) 3-Chlorophenyl Serotonin receptor agonist (5-HT1B/2C) Variable SND modulation
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-Trifluoromethylphenyl Serotonin receptor partial agonist (5-HT2A/B) IC₅₀: 0.14–0.97 µM (antiviral)
1-(2-Pyridyl)piperazine 2-Pyridyl Antiviral (HIV) IC₅₀: 0.25 µM
1-(2-Cyclopropylethyl)piperazine Cyclopropylethyl Hypothesized: Serotonergic/Dopaminergic modulation Not reported

Key Observations :

  • Aryl vs. Alkyl Substituents: Aryl-substituted piperazines (e.g., mCPP, TFMPP) show pronounced serotonin receptor activity due to π-π stacking interactions with aromatic residues in receptor pockets . In contrast, alkyl substituents like cyclopropylethyl may enhance lipophilicity and blood-brain barrier penetration but reduce receptor specificity .
  • Cyclopropylethyl Group : The cyclopropane ring introduces rigidity and metabolic stability compared to linear alkyl chains (e.g., 1-(2-hydroxyethyl)piperazine in ). This rigidity may mimic steric effects seen in bridged piperazines (e.g., 3,8-diaza[3.2.1]bicyclooctane derivatives), which improve dopamine transporter (DAT) binding .

Physicochemical and Pharmacokinetic Properties

Comparative data for select analogs:

Property 1-(2-Cyclopropylethyl)piperazine (Predicted) 1-(2-Hydroxyethyl)piperazine 1-(3-Trifluoromethylphenyl)piperazine
LogP ~2.1 (moderate lipophilicity) −0.5 2.8
Water Solubility Moderate High (miscible) Low
pKa 7.5–8.5 (estimated) 3.73 (pKa1), 7.98 (pKa2) 8.2 (basic nitrogen)
Metabolic Stability High (cyclopropane resistance to oxidation) Moderate Low (aryl group susceptible to CYP450)

Implications :

  • Unlike hydroxyethyl derivatives (e.g., HEHPP in ), the cyclopropylethyl group lacks hydrogen-bonding sites, which may reduce renal clearance and prolong half-life.

Research Findings and Therapeutic Potential

Antiviral Activity

Piperazines with aromatic substituents (e.g., 1-(2-pyridyl)piperazine) exhibit antiviral activity against HIV, with IC₅₀ values as low as 0.25 µM . The cyclopropylethyl analog may lack direct antiviral efficacy due to the absence of aromatic pharmacophores but could serve as a pharmacokinetic booster via CYP450 inhibition.

Neuropharmacological Effects

  • Serotonergic Activity : mCPP and TFMPP modulate 5-HT1/2 receptors, affecting sympathetic nerve discharge (SND) and blood pressure . The cyclopropylethyl analog’s steric bulk may weaken receptor binding compared to aryl analogs.
  • Dopaminergic Effects: Rigid analogs like bridged piperazines () show high DAT affinity (IC₅₀: 8.0 nM).

Biological Activity

Lithium(1+)5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological activity, and relevant research findings.

  • IUPAC Name : Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
  • Molecular Formula : C7H9N3O2.Li
  • Molecular Weight : 160.437 g/mol
  • CAS Number : 2219379-76-5
  • Physical Form : Powder
  • Purity : 95%

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazolo[4,3-a]pyrazine derivatives. For instance:

  • Compound 22i , a derivative of triazolo[4,3-a]pyrazine, exhibited significant anti-tumor activity against various cancer cell lines:
    • A549 (lung cancer): IC50 = 0.83 ± 0.07 μM
    • MCF-7 (breast cancer): IC50 = 0.15 ± 0.08 μM
    • HeLa (cervical cancer): IC50 = 2.85 ± 0.74 μM
  • Additionally, it showed c-Met kinase inhibition with an IC50 of 48 nM .

Antibacterial Activity

This compound has also been evaluated for antibacterial properties:

  • A study reported that several synthesized triazolo derivatives demonstrated moderate to good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains.
  • Notably, compound 2e had MICs of:
    • 32 μg/mL against Staphylococcus aureus
    • 16 μg/mL against Escherichia coli, comparable to ampicillin .

The mechanisms underlying the biological activities of triazolo derivatives include:

  • Caspase Activation : Certain compounds induce apoptosis in cancer cells through mitochondrial pathways by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl2 .
  • Cell Cycle Arrest : Studies have shown that these compounds can cause cell cycle arrest in the G0/G1 phase in various cancer cell lines .

Table of Biological Activities

CompoundActivity TypeTarget Cell LineIC50 (μM)Reference
22iAntitumorA5490.83
MCF-70.15
HeLa2.85
2eAntibacterialS. aureus32
E. coli16

Synthesis and Structural Analysis

The synthesis of this compound involves multiple steps including the formation of the triazole ring and subsequent carboxylation processes. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Q & A

Q. What are the key synthetic routes for preparing lithium(1+)5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate?

The synthesis typically involves cyclization of hydrazine derivatives with pyrazinone precursors. For example, hydrazinopyrazin-2-one intermediates can react with carboxylic acids or activated esters (e.g., carbonyldiimidazole) under reflux conditions in anhydrous DMFA to form the triazolopyrazine core . Lithium salt formation is achieved via ion exchange with carboxylate intermediates. Key steps include optimizing reaction time (e.g., 24-hour reflux) and purification by recrystallization from DMFA/i-propanol mixtures .

Q. How is the structural integrity of this compound confirmed experimentally?

1H NMR spectroscopy is critical for verifying the fused triazolopyrazine system. Key spectral markers include:

  • H-5 and H-6 protons in the pyrazinone fragment as doublets at δ 7.15–7.28 ppm and δ 7.50–7.59 ppm, respectively.
  • Substituent-specific signals (e.g., lithium counterion effects on carboxylate resonance) .
    Additional characterization methods include mass spectrometry (for molecular weight confirmation) and X-ray crystallography for solid-state structure elucidation .

Q. What physicochemical properties are critical for its biological activity?

  • Lipophilicity : Influenced by substituents (e.g., lithium vs. tert-butyl groups) and impacts bioavailability .
  • Solubility : Aqueous solubility of the lithium salt is critical for in vitro assays. SwissADME predictions and experimental validation (e.g., shake-flask method) are recommended .
  • Stability : pH-dependent degradation studies in buffered solutions (e.g., 1–13 range) to assess shelf life .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to <2 hours) while maintaining chemoselectivity, as demonstrated for analogous triazolopyrazines .
  • Catalytic systems : Palladium-catalyzed monoarylation of hydrazides improves regioselectivity and reduces byproducts .
  • Solvent optimization : Anhydrous DMFA enhances cyclization efficiency, while i-propanol improves recrystallization yields .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

  • Bioisosteric replacement : Compare lithium salts with tert-butyl or trifluoromethyl analogs to assess ionic vs. hydrophobic interactions .
  • IC50 profiling : Test against enzyme targets (e.g., kinases or proteases) to correlate substituent effects with potency. For example, methyl ester analogs show IC50 values in the nanomolar range for antimicrobial targets .
  • Molecular docking : Use triazolopyrazine carboxylate as a scaffold to model binding poses in target active sites .

Q. How can contradictory biological activity data be resolved?

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize variability .
  • Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites that may explain discrepancies .
  • Orthogonal validation : Confirm IC50 trends using SPR (surface plasmon resonance) for binding affinity measurements .

Q. What advanced analytical methods are used to quantify this compound in complex matrices?

  • HPLC-DAD/FLD : Reverse-phase C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) for high sensitivity (LOD < 10 ng/mL) .
  • NMR crystallography : Resolve lithium coordination geometry in the solid state .
  • XPS (X-ray photoelectron spectroscopy) : Confirm oxidation states of heteroatoms (e.g., nitrogen in the triazole ring) .

Methodological Considerations

Q. How to design experiments for assessing pharmacokinetic (PK) properties?

  • In vitro ADME : Use Caco-2 cell monolayers to measure permeability (Papp) and predict intestinal absorption .
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration to determine free fraction .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .

Q. What computational tools are recommended for predicting drug-likeness?

  • SwissADME : Evaluate Lipinski’s rule violations, bioavailability radar, and BOILED-Egg model for gastrointestinal absorption .
  • Molecular dynamics (MD) simulations : Assess conformational flexibility and stability of the lithium salt in aqueous environments .

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